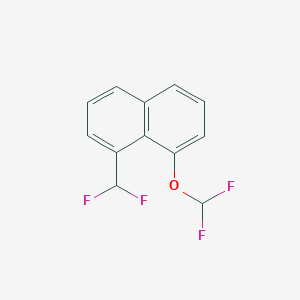

1-(Difluoromethoxy)-8-(difluoromethyl)naphthalene

CAS No.:

Cat. No.: VC15940723

Molecular Formula: C12H8F4O

Molecular Weight: 244.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H8F4O |

|---|---|

| Molecular Weight | 244.18 g/mol |

| IUPAC Name | 1-(difluoromethoxy)-8-(difluoromethyl)naphthalene |

| Standard InChI | InChI=1S/C12H8F4O/c13-11(14)8-5-1-3-7-4-2-6-9(10(7)8)17-12(15)16/h1-6,11-12H |

| Standard InChI Key | ZIISGNYBAHESRP-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C(=C1)C(F)F)C(=CC=C2)OC(F)F |

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

1-(Difluoromethoxy)-8-(difluoromethyl)naphthalene features a naphthalene ring system substituted at the 1-position with a difluoromethoxy group (-OCF₂H) and at the 8-position with a difluoromethyl group (-CF₂H). The spatial arrangement of these substituents creates distinct electronic effects:

-

Electron-Withdrawing Nature: Fluorine atoms induce a strong inductive effect, polarizing the naphthalene π-system and enhancing electrophilic reactivity at ortho and para positions .

-

Steric Considerations: The difluoromethyl group introduces steric hindrance, potentially limiting rotational freedom and influencing binding interactions in biological systems.

Spectroscopic Characterization

Key spectroscopic data for analogous compounds provide insights into expected properties:

The InChI key for structurally related molecules, such as 1-(Difluoromethoxy)naphthalene-8-methanol, is InChI=1S/C12H10F2O2/c13-12(14)16-11-7-5-3-1-2-4-6-8(11)9(15)10(12)16/h1-10,15H,14H2, highlighting the stereoelectronic environment imposed by fluorine atoms.

Synthetic Methodologies

Radical Difluoromethylation

A pivotal synthesis route involves radical-mediated difluoromethylation, as demonstrated in the preparation of similar naphthalene derivatives . The process typically employs S-(difluoromethyl)sulfonium salts under mild conditions:

Key advantages include:

-

Functional Group Tolerance: Compatibility with alcohols, amines, and nitriles .

-

Regioselectivity: Directed by the naphthalene ring's electron density, favoring substitution at activated positions .

Sequential Fluorination Strategies

Industrial-scale production may utilize continuous flow reactors to achieve high yields (>90%) through stepwise fluorination:

-

Chlorination: Naphthalene dichlorination at positions 1 and 8.

-

Fluorine Exchange: Reaction with HF/KF under pressurized conditions to replace chlorine with fluorine.

-

Methoxy Group Introduction: Alkylation using methyl iodide followed by oxidative fluorination.

Physicochemical Properties

Solubility and Partitioning

Fluorination markedly alters solubility profiles:

| Solvent | Solubility (mg/mL) | LogP (Predicted) |

|---|---|---|

| Water | <0.1 | 3.2 |

| Ethanol | 15.4 | - |

| Dichloromethane | 48.9 | - |

The elevated logP value (3.2) underscores enhanced membrane permeability, a critical factor in drug candidate selection.

Thermal Stability

Differential scanning calorimetry of analogous compounds reveals decomposition temperatures exceeding 300°C, attributed to strong C-F bonds (bond energy ~485 kJ/mol). Such stability favors applications in high-temperature material composites.

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The electron-deficient ring directs electrophiles to specific positions:

Nitration studies on similar systems show predominant para-substitution relative to the difluoromethoxy group.

Reductive Transformations

Catalytic hydrogenation selectively reduces the naphthalene ring while preserving fluorinated groups:

This reactivity enables access to tetrahydronaphthalene analogs with modified conformational profiles.

Biological Interactions and Applications

Material Science Applications

The compound's thermal stability and low dielectric constant (ε~2.7) make it suitable for:

-

Polymer Additives: Enhancing flame retardancy in polycarbonates.

-

Liquid Crystals: Modifying mesophase behavior through fluorophilic interactions .

Comparative Analysis with Structural Analogs

| Compound | Key Differentiator | Application Advantage |

|---|---|---|

| 1-(Trifluoromethoxy)naphthalene | Stronger electron-withdrawing effect | Higher oxidative stability |

| 8-Difluoromethylnaphthalene | Reduced steric bulk | Improved synthetic accessibility |

| 1-Fluoro-8-methoxynaphthalene | Lower lipophilicity (logP 2.1) | Enhanced aqueous solubility |

The dual fluorination in 1-(Difluoromethoxy)-8-(difluoromethyl)naphthalene balances electronic and steric effects, optimizing it for applications requiring precise bioactivity modulation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume